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Compound of Interest

Compound Name: 3-bromo-1H-quinolin-2-one

Cat. No.: B1331375

An In-depth Technical Guide to 3-bromo-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-1H-quinolin-2-one, a
heterocyclic compound of significant interest in medicinal chemistry. This document covers its
fundamental physicochemical properties, detailed experimental protocols for its synthesis and
derivatization, and its role as a scaffold for developing inhibitors of key signaling pathways
implicated in cancer.

Physicochemical Properties

3-bromo-1H-quinolin-2-one is a solid organic compound. Its core structure consists of a
quinolin-2-one moiety with a bromine atom substituted at the C3 position. This bromine atom
serves as a versatile chemical handle for further synthetic modifications.

Table 1: Physicochemical and Identification Data for 3-bromo-1H-quinolin-2-one
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Property Value Reference
Molecular Weight 224.05 g/mol [1112][3]
Molecular Formula CoHeBIrNO [11[2][3]
CAS Number 939-16-2 [11[2]
Physical State Solid [2]

Boiling Point 395.2 °C [3]

Flash Point 260 °C [3]
Canonical SMILES ?ZClNCZ:CC:CC:CZC:ClB [2][3]

InChi Key AGARPHPERRYPRP- (2]
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Biological Activity and Therapeutic Potential

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives
are known to exhibit a wide range of biological activities. 3-bromo-1H-quinolin-2-one, in
particular, serves as a crucial intermediate for the synthesis of targeted therapeutic agents.

Inhibition of Receptor Tyrosine Kinases

3-bromoquinolin-2(1H)-one has been identified as a synthetic compound that can be used to
create derivatives that inhibit cancer cell growth.[3] These derivatives function by targeting and
binding to receptor ligands for key oncogenic proteins, including the Epidermal Growth Factor
Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

PDK1 Inhibition and the PI3K/Akt Signaling Pathway

Derivatives of 3-bromo-1H-quinolin-2-one have been synthesized and evaluated as inhibitors
of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[4] PDK1 is a master regulator in the
PI3K/Akt signaling pathway, which is frequently hyperactivated in numerous human cancers
and promotes cell survival, proliferation, and growth.[4] The development of novel 3-anilino-
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quinolin-2(1H)-ones, synthesized from a 3-bromo-quinolin-2(1H)-one precursor, represents a
strategic approach to targeting this critical cancer pathway.[4]
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PDK1's role in the PI3K/Akt pathway and inhibition point.

Experimental Protocols

The following sections detail synthetic and analytical methodologies relevant to 3-bromo-1H-

quinolin-2-one.

Synthesis of 3-bromoquinoline-2(1H)-thiones
(Precursor)

A common route to 3-bromo-1H-quinolin-2-one involves the synthesis of the corresponding
thione, which can then be converted to the desired product. This method starts from readily
available 2-(2,2-dibromoethenyl)phenyl isothiocyanates.[5][6]

Workflow for Synthesis of a Quinolinone Precursor

. . Reaction
Starting Material Product

1. n-BuLi, THF, -78°C
(A e SN 3-bromoquinoline-2(1H)-thione
isothiocyanate
2. Cyclization & Quenching

Click to download full resolution via product page
Synthesis of a key precursor for 3-bromo-1H-quinolin-2-one.
Methodology:

o Preparation: The starting material, 2-(2,2-dibromoethenyl)phenyl isothiocyanate, is prepared

in a five-step sequence from commercially available 2-nitrobenzaldehydes.[6]

o Lithium-Halogen Exchange: The isothiocyanate (1.0 equivalent) is dissolved in anhydrous
tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[5]

¢ Cyclization: n-Butyllithium (n-BuLi, 1.0 equivalent) is added dropwise. The reaction mixture is
stirred for 5 minutes, during which a stereoselective lithium-halogen exchange occurs,
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followed by spontaneous cyclization.[5]

o Workup: The reaction is quenched with an aqueous solution. After extraction and purification
(e.g., recrystallization), the 3-bromoquinoline-2(1H)-thione product is isolated.[6]

Derivatization via Buchwald-Hartwig Cross-Coupling

3-bromo-1H-quinolin-2-one is an excellent substrate for palladium-catalyzed cross-coupling
reactions, allowing for the introduction of various functionalities at the C3 position. The
Buchwald-Hartwig amination is used to synthesize 3-anilino-quinolin-2(1H)-ones, which have
been investigated as PDK1 inhibitors.[4]

Methodology:

Reactants: A reaction vessel is charged with the 3-bromo-6-substituted-quinolin-2(1H)-one, a
functionalized aniline, a palladium catalyst (e.g., Pdz2(dba)s), a suitable phosphine ligand
(e.g., Xantphos), and a base (e.g., Cs2CO3).

e Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane is added.

e Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or
nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is
consumed (monitored by TLC or LC-MS).

« Isolation: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the
solvent is removed under reduced pressure. The crude product is then purified using column
chromatography.

Derivatization via Palladium-Catalyzed C-H
Functionalization

This protocol allows for the coupling of 3-bromo-1H-quinolin-2-ones with various azoles to
synthesize 3-(heteroaryl)quinolin-2(1H)-ones, which have been explored as potential Hsp90
inhibitors.[7]

Methodology:
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o Catalyst System: The reaction employs a bimetallic catalyst system of Pd(OAc)2 and Cul,
with PPhs as the ligand and LiOtBu as the base.[7]

e Reaction Conditions: The 3-bromo-1H-quinolin-2-one and the desired azole are dissolved
in 1,4-dioxane. The catalysts, ligand, and base are added, and the reaction proceeds rapidly.

[7]

 Purification: After the reaction is complete, the mixture is worked up and the product is
purified, typically by column chromatography, to yield the 3-(heteroaryl)quinolin-2(1H)-one
derivatives in good to excellent yields.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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